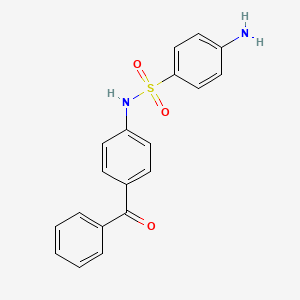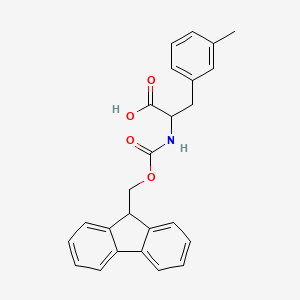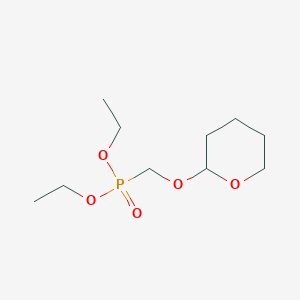
2-(Diethoxyphosphorylmethoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethoxyphosphorylmethoxy)oxane, also known as diethyl (tetrahydro-2H-pyran-2-yloxy)methylphosphonate, is a research chemical with the molecular formula C10H21O5P and a molecular weight of 252.24 . It is characterized by its Canonical SMILES: CCOP(=O)(COC1CCCCO1)OCC .
Molecular Structure Analysis
The molecular structure of 2-(Diethoxyphosphorylmethoxy)oxane is characterized by its InChI: InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)9-13-10-7-5-6-8-12-10/h10H,3-9H2,1-2H3 . It has a complexity of 223 and a topological polar surface area of 54 .Aplicaciones Científicas De Investigación
Synthesis of Oxetane Derivatives
2-(Diethoxyphosphorylmethoxy)oxane: is a valuable intermediate in the synthesis of oxetane derivatives. Oxetanes are four-membered cyclic ethers that have gained attention due to their presence in various biologically active compounds and materials . The unique reactivity of oxetanes, particularly in ring-opening reactions, allows for the creation of complex molecular architectures. This compound can be used to introduce oxetane rings into larger molecules, which can enhance the physical and chemical properties of the final product.
Medicinal Chemistry
In medicinal chemistry, 2-(Diethoxyphosphorylmethoxy)oxane can be utilized to modify pharmacophores, the parts of a molecule responsible for its biological activity. By incorporating oxetane rings, researchers can improve the metabolic stability and selectivity of therapeutic agents . This modification can lead to the development of new drugs with better efficacy and reduced side effects.
Material Science
The compound’s ability to form oxetane rings makes it a candidate for developing new materials with unique properties. In material science, oxetane-containing polymers exhibit improved mechanical strength, thermal stability, and chemical resistance . These materials can be used in various applications, from coatings to aerospace components.
Biodevice Construction
2-(Diethoxyphosphorylmethoxy)oxane: derivatives can be applied in the construction of biodevices. The zwitterionic nature of certain phosphorylcholine-containing polymers, which can be derived from this compound, offers excellent biocompatibility and antibiofouling properties . This makes them ideal for use in microfluidic devices, biosensors, and other medical devices that require interaction with biological systems.
Drug Delivery Systems
The compound’s derivatives can be used to create drug delivery systems that can effectively transport and release therapeutic agents within the body . The unique structure of oxetane-containing polymers can be engineered to respond to specific stimuli, such as pH or temperature, allowing for controlled release of drugs.
Bioengineering
In bioengineering, 2-(Diethoxyphosphorylmethoxy)oxane can contribute to the design of tissue scaffolds and artificial organs. The polymers derived from this compound can mimic the natural extracellular matrix, supporting cell growth and tissue regeneration .
Environmental Science
This compound can also play a role in environmental science. Oxetane derivatives can be used to create absorbent materials for cleaning up oil spills or capturing pollutants from the air and water . Their unique structure allows for the absorption and containment of harmful substances, aiding in environmental remediation efforts.
Chemical Research
Finally, 2-(Diethoxyphosphorylmethoxy)oxane is a valuable tool in chemical research. It can be used to study reaction mechanisms and the behavior of oxetane rings under different conditions. This research can lead to the discovery of new reactions and the development of more efficient synthetic methods .
Propiedades
IUPAC Name |
2-(diethoxyphosphorylmethoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)9-13-10-7-5-6-8-12-10/h10H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVGTAIRUGQIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC1CCCCO1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459503 |
Source


|
| Record name | Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxyphosphorylmethoxy)oxane | |
CAS RN |
71885-51-3 |
Source


|
| Record name | Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

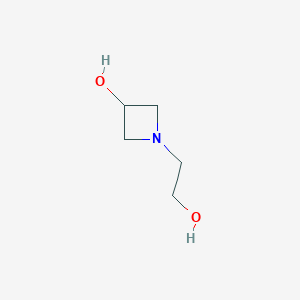

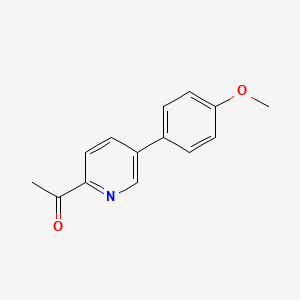
![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)
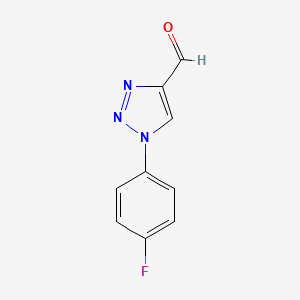
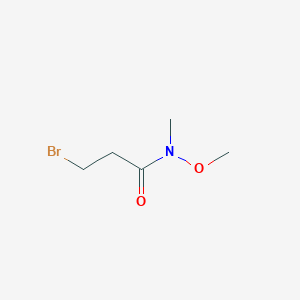
![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)
